tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by its tert-butyl group attached to the pyrrolidine ring, which is further substituted with a 2H-1,2,3-triazol-2-yl group.
Synthetic Routes and Reaction Conditions:
Heterocyclic Synthesis: The compound can be synthesized through the cyclization of amino acids or their derivatives. The reaction typically involves the use of azides and alkyne precursors under specific conditions to form the triazole ring.
Protection and Deprotection: The tert-butyl group is often introduced to protect the amine functionality during the synthesis process. Deprotection can be achieved using acidic or basic conditions depending on the specific requirements of the synthesis.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the triazole ring to its corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the triazole ring or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the triazole ring, often involving nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring or other functional groups.
Substitution Products: Substituted triazole derivatives with different functional groups attached.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of various pharmaceuticals and organic intermediates. Its triazole ring is particularly useful in the development of new drugs due to its biological activity. Biology: Triazole derivatives are known for their antimicrobial properties, making them valuable in the study of infectious diseases and the development of new antibiotics. Medicine: The compound's derivatives are explored for their potential therapeutic applications, including antifungal, anticancer, and anti-inflammatory properties. Industry: In the chemical industry, the compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to these targets, modulating their activity and leading to the desired biological effects. The specific molecular pathways involved depend on the derivative and its intended application.
Comparison with Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol: Another triazole derivative with similar structural features but different functional groups.
3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acid: A related compound with additional hydroxyl and carboxyl groups.
Uniqueness: The uniqueness of tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate lies in its specific structural arrangement, which allows for distinct biological activities and applications compared to other triazole derivatives.
This compound , its synthesis, reactions, applications, and mechanisms
Biological Activity
Tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1186300-54-8 |
Molecular Formula | C₁₁H₁₈N₄O₂ |
Molecular Weight | 238.29 g/mol |
Synthesis
The synthesis of this compound typically involves a series of reactions starting from pyrrolidine derivatives and azides. A notable method includes the use of 1,3-dipolar cycloaddition reactions to form the triazole ring, followed by carboxylation to introduce the tert-butyl ester group. This synthetic approach allows for the rapid generation of diverse derivatives for biological evaluation .
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, a study demonstrated that specific triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Anticancer Properties
The compound's triazole moiety is known for its anticancer activity. Research shows that triazole-containing compounds can inhibit key enzymes involved in cancer cell proliferation. This compound was evaluated for its cytotoxic effects against several cancer cell lines. The results indicated that it exhibits selective cytotoxicity with IC50 values comparable to established anticancer drugs .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and inflammation .
- Cell Cycle Arrest : It has been observed that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, promoting oxidative stress and cell death .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on Anticancer Activity : A recent clinical trial evaluated the effectiveness of a related triazole compound in patients with advanced solid tumors. The trial reported a partial response in 30% of participants, with manageable side effects .
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic agent .
Properties
IUPAC Name |
tert-butyl 3-(triazol-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-7-4-9(8-14)15-12-5-6-13-15/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJZROCGEZGFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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